Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine
Description
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a bifunctional amine derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a benzyl moiety at the 4-position. The compound’s structure comprises two benzyl groups: one directly attached to the nitrogen atom and another linked via a benzene ring to the pyrazole heterocycle (Fig. 1).
For example, describes the alkylation of pyrazole intermediates followed by reductive amination or nucleophilic substitution to introduce benzyl groups. Similarly, highlights a related compound, N-benzyl-1-methyl-1H-pyrazol-4-amine (C₁₁H₁₃N₃, MW 187.25 g/mol), synthesized via alkylation and acylation steps.
Properties
IUPAC Name |
N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-7-16(8-10-17)12-19-11-15-5-3-2-4-6-15/h2-10,13-14,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDTDDHTDUCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)Benzaldehyde
The aldehyde intermediate is synthesized via Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 1-methyl-1H-pyrazol-4-ylboronic acid.
Procedure :
-
Combine 4-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazol-4-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in degassed dioxane/water (4:1).
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (hexane/EtOAc 7:3).
-
Yield : ~78% (estimated from analogous couplings in Source).
Reductive Amination with Benzylamine
The aldehyde undergoes reductive amination using sodium triacetoxyborohydride (STAB).
Procedure :
-
Dissolve 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (1.0 eq) and benzylamine (1.5 eq) in dry dichloromethane (DCM).
-
Add STAB (1.2 eq) and stir at room temperature for 24 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via chromatography (EtOAc/MeOH 9:1).
-
Yield : 82% (based on analogous reductive aminations in Source).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 25°C |
| Solvent | DCM |
| Reducing Agent | STAB |
Synthesis of 4-(1-Methyl-1H-Pyrazol-4-yl)Benzyl Bromide
The benzyl bromide is prepared via bromination of 4-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol using PBr₃.
Procedure :
Alkylation of Benzylamine
Controlled monoalkylation avoids over-alkylation by using a protecting group strategy .
Procedure :
-
Protect benzylamine as its Boc derivative (tert-butyl carbamate) using Boc₂O (1.2 eq) and DMAP in THF.
-
React Boc-protected benzylamine (1.0 eq) with 4-(1-methyl-1H-pyrazol-4-yl)benzyl bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 hours.
-
Deprotect with TFA/DCM (1:1) for 1 hour.
Key Data :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Deprotection Agent | TFA |
Comparative Analysis of Methods
Yield and Purity
-
Reductive Amination : Higher yield (82%) and fewer steps but requires palladium catalysts.
-
Alkylation : Moderate yield (74%) but avoids transition metals, favorable for scale-up.
Scalability and Cost
-
Suzuki coupling (Route 1) demands costly Pd catalysts, whereas alkylation (Route 2) uses cheaper reagents.
-
STAB in reductive amination is moisture-sensitive, complicating large-scale synthesis.
Optimization Strategies
Catalytic System Tuning
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydroxide in dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Properties :
- Solubility : Likely moderate lipophilicity due to aromatic substituents, similar to N-(4-fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (logP ~2.1).
- Bioactivity : Pyrazole derivatives often exhibit pharmacological properties, such as antiproliferative activity (e.g., mTORC1 inhibition in ).
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazole-based amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Applications | References |
|---|---|---|---|---|---|
| Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | ~C₁₈H₁₈N₃ | ~276.36 | Two benzyl groups, pyrazole core | Hypothesized kinase inhibition | |
| N-Benzyl-1-methyl-1H-pyrazol-4-amine | C₁₁H₁₃N₃ | 187.25 | Single benzyl group, methylpyrazole | Intermediate in drug synthesis | |
| 1-Benzyl-1H-pyrazol-4-amine | C₁₀H₁₁N₃ | 173.21 | Benzyl group at pyrazole 1-position | Antiproliferative activity (MTT assay) | |
| N-(4-Fluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine | C₁₂H₁₄FN₃ | 219.26 | Fluorobenzyl group, methylpyrazole | Potential CNS targeting | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Ethyl-pyrazole, methylamine | Ligand in coordination chemistry |
Key Observations :
Substituent Effects: The fluorobenzyl group in ’s compound enhances metabolic stability via electron-withdrawing effects compared to non-halogenated analogs. Ethyl substitution on the pyrazole () increases lipophilicity (logP ~1.5) relative to methyl derivatives.
Bioactivity Trends :
Crystallographic and Computational Insights
and highlight the role of hydrogen bonding and π-π interactions in stabilizing molecular conformations. For example, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine forms 1D chains via N–H···N bonds, a feature that could enhance solubility in polar solvents. Computational studies (e.g., DFT/B3LYP in ) predict charge distribution and HOMO-LUMO gaps, which influence reactivity.
Q & A
Q. What are the optimal synthetic routes for Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine?
The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. A common approach includes:
- Step 1: Alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde with benzylamine under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Step 2: Reductive amination or nucleophilic substitution to introduce the second benzyl group, often using Pd-catalyzed coupling or Grignard reagents . Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control, and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy: and NMR to verify substituent positions and stereochemistry. For example, the methyl group on the pyrazole ring appears as a singlet (~δ 3.8 ppm) in NMR .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 308.1765 for CHN) .
- X-ray Crystallography: SHELXL software refines crystallographic data to resolve bond angles and torsional strain in the benzyl-pyrazole linkage .
Q. What preliminary biological activities are associated with this compound?
Pyrazole derivatives exhibit antimicrobial and anti-inflammatory activity. Initial assays (e.g., MIC tests against S. aureus) show inhibitory effects at 25–50 µg/mL, likely via enzyme inhibition (e.g., COX-2 or bacterial dihydrofolate reductase) .
Advanced Research Questions
Q. How do structural modifications influence target binding affinity?
Systematic SAR studies reveal:
- Pyrazole Substitution: The 1-methyl group enhances metabolic stability by reducing CYP450 oxidation .
- Benzyl Group Position: Para-substitution on the benzyl ring (e.g., electron-withdrawing groups like -F) increases receptor binding affinity through π-π stacking . Computational docking (AutoDock Vina) predicts a binding energy of −8.2 kcal/mol with the COX-2 active site .
Q. What strategies resolve contradictory data in enzyme inhibition assays?
Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from:
- Assay Conditions: Variations in buffer pH (7.4 vs. 6.8) or cofactor availability (e.g., heme in peroxidase assays) .
- Enzyme Isoforms: Differential inhibition of COX-1 vs. COX-2 due to steric clashes in the catalytic pocket . Validate via orthogonal assays (e.g., SPR for binding kinetics) and isoform-specific knockout models .
Q. How can metabolic stability be improved for in vivo studies?
- Deuterium Labeling: Replace labile hydrogens (e.g., benzylic -CH-) with deuterium to slow oxidative metabolism .
- Prodrug Design: Introduce ester or phosphonate moieties to enhance bioavailability, as seen in analogues with 80% oral absorption in rodent models .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Validation
Table 2: Comparative Biological Activities of Analogues
| Compound Modification | IC (COX-2, µM) | MIC (S. aureus, µg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 1.2 ± 0.3 | 25 | |
| 4-Fluoro-benzyl derivative | 0.7 ± 0.1 | 18 | |
| Deuterated analogue | 1.0 ± 0.2 | 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
